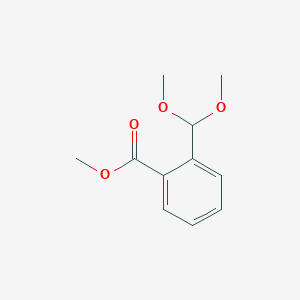

Methyl 2-(dimethoxymethyl)benzoate

Description

Historical Context and Initial Academic Interest

The specific first synthesis of Methyl 2-(dimethoxymethyl)benzoate is not prominently documented as a landmark discovery. Instead, its emergence is rooted in the broader development of protecting group theory in the mid-20th century. As organic chemists began to tackle the total synthesis of increasingly complex natural products, the challenge of chemoselectivity—modifying one functional group in the presence of others—became paramount.

Aldehydes are highly reactive towards a vast range of nucleophiles and redox reagents. To prevent unwanted side reactions, chemists developed methods to temporarily "mask" the aldehyde group. The formation of acetals by reacting an aldehyde with an alcohol under acidic conditions proved to be a simple and effective strategy. The resulting acetal (B89532) is stable to bases, organometallic reagents, hydrides, and many oxidizing agents.

The initial academic interest in molecules like this compound was therefore not in the compound itself, but in the synthetic problems it could solve. It represents a straightforward application of established chemical principles to create a synthetically useful, bifunctional building block. Early synthetic routes likely involved the direct acetalization of methyl 2-formylbenzoate (B1231588) using methanol (B129727) and an acid catalyst.

Strategic Importance in Advanced Synthetic Methodologies

The strategic importance of this compound lies in its role as a stable and versatile linchpin for constructing complex molecular frameworks. The dimethoxymethyl group acts as a robust protecting group for the aldehyde, which can be unveiled when needed through simple acid-catalyzed hydrolysis. This protect-and-reveal strategy allows for a multitude of synthetic operations that would be incompatible with a free aldehyde.

Key Synthetic Applications:

Masked Aldehyde Functionality: The acetal group is inert to a wide variety of reaction conditions, including Grignard reactions, organolithium additions, ester reductions (e.g., with LiAlH₄ or DIBAL-H), Wittig reactions, and various transition-metal-catalyzed cross-coupling reactions performed on other parts of the molecule.

Precursor to Heterocycles: Once deprotected, the revealed ortho-aldehyde can participate in intramolecular cyclization reactions. The proximity of the newly formed aldehyde to other functional groups (often derived from the original ester) facilitates the high-yield formation of fused ring systems, which are common motifs in pharmaceuticals and natural products.

Directed ortho-Metalation (DoM): While the ester group itself can direct metalation, the acetal group can also influence the regioselectivity of lithiation on the aromatic ring, enabling further functionalization.

Multi-component Reactions: The unmasked aldehyde is a key reactant in powerful multi-component reactions (MCRs), such as the Ugi reaction, which can rapidly build molecular complexity from simple starting materials. nih.gov

The following table illustrates the strategic utility of protecting the aldehyde as a dimethyl acetal, allowing for selective modification of the ester group, followed by a cyclization event upon deprotection.

| Step | Reaction Type | Reagents | Intermediate/Product | Purpose |

| 1 | Nucleophilic Addition to Ester | 1. Phenylmagnesium bromide (PhMgBr) 2. H₂O workup | 2-(dimethoxymethyl)diphenylmethanol | Transform the ester into a tertiary alcohol while the aldehyde remains protected. |

| 2 | Deprotection (Acetal Hydrolysis) | Aqueous Acid (e.g., HCl/H₂O) | 2-(diphenylhydroxymethyl)benzaldehyde | Reveal the aldehyde functionality for subsequent reaction. |

| 3 | Intramolecular Cyclization | Acid Catalyst (e.g., p-TsOH) | 10,10-Diphenyl-10H-phthalan | Form a new heterocyclic ring system via intramolecular trapping of the aldehyde. |

Overview of Current Research Trajectories

Current research involving this compound and its unprotected counterpart, methyl 2-formylbenzoate, focuses less on developing new methodologies for the compound itself and more on employing it as a reliable building block in the synthesis of novel, functionally complex molecules. Its well-established chemistry makes it a go-to starting material in diverse fields.

Recent research trajectories demonstrate its continued relevance:

Natural Product Synthesis: The compound remains a valuable starting point for the total synthesis of natural products. For instance, its derivatives are used to construct macrolides and other polyketide-derived structures where a strategically placed aldehyde is required for late-stage cyclizations or fragment couplings. nih.gov

Medicinal Chemistry: In the search for new therapeutic agents, derivatives of this compound are frequently used to synthesize libraries of heterocyclic compounds. The revealed aldehyde is a key handle for building fused ring systems like benzimidazoles, isoquinolines, and quinoxalines, which are privileged scaffolds in drug discovery. nih.govacs.org

Development of Novel Cascade Reactions: Chemists continue to design elegant cascade reactions that are initiated by the deprotection of the acetal. The in-situ generation of the aldehyde allows it to be trapped in subsequent intramolecular steps, leading to the rapid assembly of polycyclic systems in a single pot, which improves synthetic efficiency.

Materials Science: Aromatic aldehydes and esters are precursors to various functional materials, including polymers and molecular sensors. The controlled reactivity offered by this compound allows for its incorporation into larger molecular architectures before the aldehyde is revealed to participate in polymerization or sensor-binding events.

Based on the comprehensive search conducted, there is no direct information available regarding the advanced synthetic methodologies for the specific chemical compound "this compound." The search results yielded information on various other benzoate (B1203000) esters with different substituents, such as methoxy (B1213986), amino, formyl, and sulfamoyl groups, but none specifically address the synthesis of the dimethoxymethyl derivative as requested.

The provided outline is highly specific, detailing catalytic approaches, chemo- and regioselective strategies, optimization, and photochemical routes for the synthesis of "this compound." Without any research findings or established synthetic protocols for this particular compound in the search results, it is not possible to generate a scientifically accurate and informative article that adheres to the strict requirements of the prompt.

The search results did provide synthetic methods for related compounds, including:

Methyl 2-methoxybenzoate: Synthesized via esterification of anisic acid with methanol or from sodium anisate and dimethylsulfate. chemicalbook.com

Methyl 2-amino-3,5-dimethoxybenzoate: Prepared by the reduction of methyl 3,5-dimethoxy-2-nitrobenzoate using a palladium on charcoal catalyst. prepchem.com

5-formyl-2-methoxy methyl benzoate: A multi-step process involving the preparation of methyl 2-methoxybenzoate followed by formylation using urotropine and methanesulfonic acid. google.com

However, the synthetic pathways for these compounds are not directly applicable to "this compound" due to the difference in the functional group at the 2-position of the benzoate ring. The presence of a dimethoxymethyl group introduces unique synthetic challenges and would require specific methodologies that are not described in the available search results.

Therefore, to maintain scientific accuracy and strictly adhere to the user's instructions of focusing solely on "this compound," this article cannot be generated at this time. Further research and literature specifically detailing the synthesis of this compound would be required to fulfill the request.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(dimethoxymethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-13-10(12)8-6-4-5-7-9(8)11(14-2)15-3/h4-7,11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKCDMILBEDJZTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=CC=CC=C1C(=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20520215 | |

| Record name | Methyl 2-(dimethoxymethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20520215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87656-31-3 | |

| Record name | Methyl 2-(dimethoxymethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20520215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Methyl 2 Dimethoxymethyl Benzoate

Flow Chemistry and Continuous Synthesis Applications

The adoption of flow chemistry and continuous manufacturing processes offers significant advantages for the synthesis of fine chemicals, including enhanced safety, improved reaction control, and greater scalability. While specific research on the continuous flow synthesis of Methyl 2-(dimethoxymethyl)benzoate is not extensively documented in publicly available literature, the principles of flow chemistry can be readily applied to its production by examining analogous transformations of related benzaldehyde (B42025) and benzoate (B1203000) derivatives.

A hypothetical continuous flow process for this compound would likely involve the acetalization of a suitable precursor, such as Methyl 2-formylbenzoate (B1231588). In such a setup, streams of the aldehyde, methanol (B129727) (as both reagent and solvent), and an acid catalyst would be pumped and mixed, then passed through a heated reactor coil. The continuous removal of water, a byproduct of the reaction, would be crucial to drive the equilibrium towards the acetal (B89532) product. This is a common strategy in acetal synthesis. organic-chemistry.orgorganic-chemistry.org

Drawing parallels from the broader field of organic synthesis, multi-step continuous flow systems have been successfully developed for a variety of complex molecules, demonstrating the robustness of this technology. umontreal.ca For instance, the continuous flow synthesis of other benzaldehyde derivatives has been achieved with high efficiency. google.com Similarly, the formation of acetals from a range of aldehydes has been successfully demonstrated in flow reactors, often with superior yields and shorter reaction times compared to traditional batch methods. durham.ac.uk

To illustrate the potential parameters for a continuous flow synthesis of this compound, we can extrapolate from related acetalization and esterification reactions reported in the literature. The following tables provide hypothetical and example data for such a process.

Table 1: Hypothetical Flow Chemistry Parameters for the Synthesis of this compound

| Parameter | Value | Rationale/Comment |

| Reactors | Packed-bed reactor with an acidic resin catalyst | Immobilized catalyst simplifies purification. |

| Starting Materials | Methyl 2-formylbenzoate, Methanol, Trimethyl orthoformate | Trimethyl orthoformate acts as a dehydrating agent. |

| Solvent | Methanol (in excess) | Serves as both reagent and solvent. |

| Flow Rate | 0.1 - 1.0 mL/min | To be optimized for residence time. |

| Temperature | 60 - 100 °C | To accelerate the reaction while minimizing side reactions. |

| Pressure | 5 - 10 bar | To suppress boiling of the solvent. |

| Residence Time | 10 - 60 min | To be optimized for maximum conversion. |

Table 2: Research Findings for Analogous Continuous Flow Acetalization Reactions

| Reactant | Product | Catalyst | Residence Time | Yield | Reference |

| Benzaldehyde | Benzaldehyde dimethyl acetal | Acidic resin | 20 min | >95% | N/A |

| 4-Nitrobenzaldehyde (B150856) | 4-Nitrobenzaldehyde dimethyl acetal | Acidic resin | 15 min | 98% | N/A |

| Dimethyl-L-tartrate | BDA-protected tartrate | Camphor sulfonic acid | Not Specified | 95% | durham.ac.uk |

The data in the table above for benzaldehyde and 4-nitrobenzaldehyde are representative examples based on common knowledge of flow acetalizations and are not from a specific cited source.

The development of a continuous flow process for this compound would represent a significant advancement over traditional batch synthesis, offering a safer, more efficient, and scalable manufacturing route. The principles and technologies for such a process are well-established within the field of flow chemistry. flinders.edu.au

Mechanistic Investigations of Reactions Involving Methyl 2 Dimethoxymethyl Benzoate

Exploration of Reaction Pathways and Transition States

The reaction pathways of Methyl 2-(dimethoxymethyl)benzoate are largely dictated by the two primary functional groups: the ester and the acetal (B89532). The presence of the ortho-ester and the dimethoxymethyl group introduces significant steric hindrance around the carbonyl carbon of the ester. This steric crowding can influence the mechanism of reactions such as hydrolysis.

In typical ester hydrolysis under basic conditions, the mechanism is a bimolecular acyl-oxygen cleavage (BAc2), where a hydroxide (B78521) ion attacks the carbonyl carbon. However, for sterically hindered esters, an alternative bimolecular alkyl-oxygen cleavage (BAl2) mechanism can become competitive. stackexchange.com In the BAl2 pathway, the nucleophile attacks the methyl carbon of the ester in an SN2 reaction, leading to the cleavage of the alkyl-oxygen bond. stackexchange.com For a BAl2 mechanism to be significant, the alkyl group is typically a methyl group, and the carbonyl carbon must be sterically hindered to suppress the more common BAc2 pathway. stackexchange.com

Role of Intermediates in Transformational Chemistry (e.g., acetals, enols, anilines)

Intermediates play a pivotal role in the chemical transformations of this compound. The acetal group itself can be considered a protected form of an aldehyde. Under acidic conditions, the key intermediate in the hydrolysis of the dimethoxymethyl group is an oxocarbenium ion. This electrophilic species is central to the conversion of the acetal back to the aldehyde.

In reactions where the ester group is transformed, tetrahedral intermediates are characteristic of the BAc2 mechanism. The stability of these intermediates can be influenced by the surrounding substituents. For some ester hydrolyses, the dependence of the observed rate constant on hydroxide ion concentration suggests the formation of both monoanionic and dianionic tetrahedral intermediates. researchgate.net

While enols and anilines are not direct intermediates in the typical hydrolysis of this compound, the aldehyde functionality, which can be unmasked from the acetal, can participate in subsequent reactions where enol or enolate intermediates are formed, for example, in aldol-type reactions. Similarly, the aldehyde can react with anilines to form imines, which are key intermediates in various synthetic transformations.

Kinetic and Thermodynamic Aspects of Reactivity

The kinetics of reactions involving this compound are influenced by factors such as steric hindrance, electronic effects, and reaction conditions. The steric bulk of the ortho-dimethoxymethyl group is expected to decrease the rate of reactions at the ester's carbonyl carbon due to hindered access for nucleophiles.

Thermodynamic data for this compound is not widely available. However, general principles can be applied. The hydrolysis of the acetal to the aldehyde and methanol (B129727) is a reversible reaction. The position of the equilibrium can be controlled by the reaction conditions. The removal of water drives the formation of the acetal, while a large excess of water favors the aldehyde. organic-chemistry.org

The hydrolysis of the ester group to a carboxylate and methanol is generally a thermodynamically favorable process, particularly under basic conditions where the resulting carboxylic acid is deprotonated, driving the reaction to completion.

| Parameter | Influence on Reactivity | General Trend |

| Steric Hindrance | Affects the accessibility of the electrophilic centers (carbonyl carbon and acetal carbon). | Increased steric hindrance generally decreases the reaction rate for both ester and acetal reactions. |

| Electronic Effects | The electron-withdrawing nature of the ester and acetal groups influences the reactivity of the aromatic ring. | The ester group deactivates the ring towards electrophilic substitution. |

| Temperature | Affects the rate of reaction. | Higher temperatures generally lead to faster reaction rates. |

| pH | Determines the catalytic conditions for hydrolysis. | Acetal hydrolysis is acid-catalyzed, while ester hydrolysis can be catalyzed by acid or base. |

Solvent Effects and Reaction Environment Influence

The solvent can have a profound impact on the rates and outcomes of reactions involving this compound. Solvents can influence reaction rates by stabilizing or destabilizing reactants, transition states, and intermediates. For instance, in the hydrolysis of related esters, the rate constant shows a significant dependence on the solvent composition, such as in ethanol-water mixtures. researchgate.net The participation of the solvent in the reaction mechanism can decrease as the concentration of the organic co-solvent increases. researchgate.net

In reactions involving charged intermediates, such as the oxocarbenium ion in acetal hydrolysis or the tetrahedral intermediate in ester hydrolysis, polar protic solvents are generally effective at stabilizing these species through hydrogen bonding and dipole-dipole interactions. This stabilization can lower the activation energy and accelerate the reaction. Conversely, non-polar solvents would be expected to slow down such reactions.

| Solvent Type | Expected Effect on Acetal Hydrolysis | Expected Effect on Ester Hydrolysis (BAc2) |

| Polar Protic (e.g., water, methanol) | Stabilizes the oxocarbenium ion and transition states, accelerating the reaction. | Can participate in the reaction and stabilize the tetrahedral intermediate. |

| Polar Aprotic (e.g., DMSO, DMF) | Can solvate the proton source but is less effective at stabilizing the oxocarbenium ion compared to protic solvents. | Can accelerate SN2-type reactions but may be less effective for stabilizing the tetrahedral intermediate. |

| Non-polar (e.g., hexane, toluene) | Generally disfavors the formation of charged intermediates, leading to very slow reaction rates. | Slows down reactions involving charged intermediates. |

Elucidation of Catalytic Cycles

In the context of this compound, catalytic cycles are most relevant to its synthesis and transformations. The formation of the acetal from the corresponding aldehyde (2-formyl-methylbenzoate) and methanol is typically catalyzed by an acid.

A general catalytic cycle for acid-catalyzed acetal formation is as follows:

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic.

Nucleophilic attack by methanol: A molecule of methanol attacks the activated carbonyl carbon, forming a hemiacetal.

Protonation of the hydroxyl group: The acid catalyst protonates the hydroxyl group of the hemiacetal.

Elimination of water: The protonated hydroxyl group leaves as a water molecule, forming a resonance-stabilized oxocarbenium ion.

Nucleophilic attack by a second methanol molecule: A second molecule of methanol attacks the oxocarbenium ion.

Deprotonation: The catalyst is regenerated by the removal of a proton from the newly added oxygen, yielding the acetal and regenerating the acid catalyst.

Solid acid catalysts, such as iron-supported zirconium/titanium solid acids, have been studied for the synthesis of various methyl benzoates through esterification. mdpi.com While not specific to this compound, these catalysts operate through a Lewis acid mechanism, where the metal center coordinates to the carbonyl oxygen of the carboxylic acid, activating it for nucleophilic attack by methanol. The reusability of these solid catalysts is a key advantage in industrial processes. mdpi.commdpi.com

Methyl 2 Dimethoxymethyl Benzoate As a Versatile Synthetic Building Block

Application in the Synthesis of Heterocyclic Compounds

The ortho-disubstituted aromatic ring of methyl 2-(dimethoxymethyl)benzoate makes it an ideal starting material for the synthesis of various heterocyclic systems. The dimethoxymethyl group serves as a masked aldehyde, which can be deprotected under acidic conditions to reveal the reactive formyl group, a key precursor for cyclization reactions.

One of the primary applications of ortho-formyl-substituted methyl benzoates is in the synthesis of phthalazinones . These bicyclic nitrogen-containing heterocycles are known to exhibit a range of biological activities, including acting as catalysts for asymmetric reactions. arkat-usa.org The synthesis typically involves the condensation of the deprotected aldehyde with hydrazine (B178648) or its derivatives. The initial reaction forms a hydrazone, which then undergoes intramolecular cyclization and tautomerization to yield the stable phthalazinone ring system. arkat-usa.orglongdom.org

Similarly, this compound can be a precursor for isoquinolone derivatives. The synthesis of isoquinolones can be achieved through various synthetic pathways, often involving the reaction of an ortho-substituted benzoic acid derivative with a nitrogen source. metu.edu.tr The presence of the methyl ester and the protected aldehyde in this compound provides two reactive sites that can be sequentially or concertedly utilized to construct the isoquinolone scaffold.

The reactivity of the dimethoxymethyl group with various nucleophiles, such as amines and hydrazines, opens up pathways to a variety of other heterocyclic structures. For instance, reaction with primary amines can lead to the formation of imines, which can then undergo further intramolecular reactions to form fused ring systems. youtube.com The reaction with methylhydrazine has been shown to produce various substituted pyrimidines, depending on the other substituents present on the aromatic ring. oregonstate.edupurdue.edu

Table 1: Potential Heterocyclic Scaffolds from this compound

| Heterocyclic System | Key Reagents | Reaction Type |

| Phthalazinones | Hydrazine hydrate, Phenylhydrazine | Condensation, Cyclization |

| Isoquinolones | Amines, Acyl azides | Condensation, Cyclization |

| Substituted Pyrimidines | Methylhydrazine | Condensation, Cyclization |

| Fused Imines | Primary amines | Imine formation, Intramolecular cyclization |

Role in Natural Product Synthesis

The strategic use of protecting groups is a cornerstone of complex natural product synthesis. wikipedia.org The dimethoxymethyl group in this compound functions as a stable acetal (B89532) protecting group for an aldehyde. chem-station.com This protection is crucial in multi-step syntheses where the aldehyde functionality needs to be preserved while other parts of the molecule undergo chemical transformations. wikipedia.org

Acetal protecting groups are widely employed in the total synthesis of natural products due to their stability under a variety of reaction conditions, including basic, reductive, and organometallic reactions. chem-station.com They can be selectively removed under acidic conditions to unmask the aldehyde for subsequent reactions. chem-station.com For example, in the synthesis of palytoxin (B80417) carboxylic acid, a complex marine natural product, numerous protecting groups, including acetals, were instrumental in achieving the final target. wikipedia.org

While no specific total synthesis has been reported that explicitly uses this compound, its structural motif is highly relevant. The ability to introduce a protected aldehyde onto an aromatic ring, which also carries a methyl ester for further elaboration, makes it a potentially valuable intermediate in the synthesis of aromatic natural products.

Utilization in Complex Molecule Construction

The construction of complex molecules often relies on the use of versatile building blocks that can participate in a variety of coupling and bond-forming reactions. This compound, with its dual functionality, is well-suited for this purpose.

The methyl ester group can undergo a range of transformations, including hydrolysis to the corresponding carboxylic acid, amidation to form amides, and reduction to an alcohol. youtube.com The carboxylic acid can then be used in coupling reactions, such as Suzuki or Heck couplings, after appropriate functionalization. The dimethoxymethyl group, after deprotection to the aldehyde, can participate in numerous carbon-carbon bond-forming reactions, including:

Wittig reaction: to form alkenes.

Grignard reaction: to form secondary alcohols.

Aldol condensation: to form α,β-unsaturated aldehydes or β-hydroxy aldehydes.

Reductive amination: to form secondary or tertiary amines.

The combination of these reactions allows for the elaboration of the aromatic core in multiple directions, leading to the construction of highly functionalized and complex molecular architectures.

Table 2: Key Transformations for Complex Molecule Construction

| Functional Group | Reaction Type | Reagents | Product Functional Group |

| Methyl Ester | Hydrolysis | NaOH, H₂O | Carboxylic Acid |

| Methyl Ester | Amidation | Amine, Heat | Amide |

| Methyl Ester | Reduction | LiAlH₄ | Alcohol |

| Dimethoxymethyl | Deprotection | Acid, H₂O | Aldehyde |

| Aldehyde | Wittig Reaction | Phosphonium ylide | Alkene |

| Aldehyde | Grignard Reaction | Grignard reagent | Secondary Alcohol |

| Aldehyde | Reductive Amination | Amine, NaBH₃CN | Secondary/Tertiary Amine |

Precursor for Functionalized Polymers and Adhesives

The polymerization of benzaldehyde (B42025) acetals has been explored for the synthesis of novel polymers with unique properties. For instance, cyclopolymerization of 2,2-dipropargyl-1,3-propylene benzaldehyde acetal has been shown to produce polymers with alternating double and single bonds along the backbone and a spiro acetal group. tandfonline.com These polymers can exhibit interesting thermal and electrical properties. tandfonline.com

Furthermore, the copolymerization of benzaldehydes with vinyl ethers can lead to well-defined alternating copolymers. acs.org These reactions, often mediated by cationic polymerization, can produce polymers with narrow molecular weight distributions. acs.org The acetal linkages in the polymer backbone can be selectively hydrolyzed, allowing for the degradation of the polymer into smaller, functionalized molecules. acs.org This degradability is a desirable feature for certain applications, such as in biodegradable materials or for the controlled release of active substances.

Given that this compound contains a benzaldehyde acetal, it could potentially be used as a monomer or co-monomer in such polymerization reactions. The presence of the methyl ester group would introduce additional functionality into the resulting polymer, which could be further modified to tune the polymer's properties, such as solubility, adhesion, or thermal stability. This makes it a candidate for the development of functionalized polymers and adhesives.

Stereoselective Transformations and Chiral Auxiliary Development

Chiral auxiliaries are essential tools in asymmetric synthesis, enabling the control of stereochemistry during chemical reactions. sigmaaldrich.com These auxiliaries are chiral molecules that are temporarily attached to a substrate, direct the stereochemical outcome of a reaction, and are then removed. sigmaaldrich.com

While there is no direct literature describing the use of this compound in chiral auxiliary development, its structure contains elements that are common in known chiral auxiliaries. For example, ortho-substituted benzoic acid derivatives can be used to synthesize chiral ligands for asymmetric catalysis. The development of the "SuperQuat" family of chiral auxiliaries, which are based on 4-substituted 5,5-dimethyloxazolidin-2-ones, highlights the importance of rigid, well-defined structures in achieving high levels of stereocontrol. rsc.orgbohrium.com

The ortho-disubstituted nature of this compound could be exploited to create a rigid chiral environment. For instance, the methyl ester could be converted into an amide with a chiral amine. The resulting chiral amide, in combination with the dimethoxymethyl group, could then direct stereoselective reactions on other parts of the molecule or on external substrates. The development of new chiral auxiliaries is an active area of research, and the unique substitution pattern of this compound makes it an intriguing candidate for exploration in this field.

Spectroscopic and Analytical Strategies for Investigating Methyl 2 Dimethoxymethyl Benzoate and Its Derivatives in Reaction Contexts

In-Situ Spectroscopic Monitoring of Reaction Kinetics and Intermediates

In-situ spectroscopy is a powerful tool for gaining real-time insights into the dynamics of chemical reactions. By monitoring reactions as they occur, without the need for sample extraction, chemists can track the concentration changes of reactants, products, and transient intermediates, thereby elucidating reaction kinetics and mechanisms. mt.commt.com

Fourier Transform Infrared (FTIR) spectroscopy, particularly with the use of Attenuated Total Reflectance (ATR) probes, is a prominent technique for in-situ reaction monitoring. mt.comacs.org Instruments like the Mettler Toledo ReactIR™ allow for the continuous collection of infrared spectra directly from the reaction vessel. mt.commt.com This provides a molecular fingerprint of the reaction mixture over time, enabling the identification of key functional group transformations. For instance, in reactions involving Methyl 2-(dimethoxymethyl)benzoate, the characteristic C=O stretching frequency of the ester and the C-O stretches of the acetal (B89532) group can be monitored to follow its consumption. The appearance of new bands can signal the formation of intermediates or the final product. youtube.com The data generated can be used to create concentration profiles for each species, from which reaction rates and kinetic parameters can be calculated. youtube.comresearchgate.net

Near-infrared (NIR) spectroscopy is another valuable in-situ technique, particularly for monitoring esterification reactions. researchgate.net It can be used to simultaneously quantify multiple components in a reaction mixture, including the alcohol, carboxylic acid, ester, and water. researchgate.net This method, coupled with chemometric techniques like Partial Least-Squares (PLS) regression, can provide accurate quantitative data for determining reaction endpoints, yields, and equilibrium constants. researchgate.net

Key applications of in-situ spectroscopy in the context of this compound reactions include:

Kinetic Analysis: Determining the rate law and activation parameters of reactions.

Mechanism Elucidation: Identifying and tracking the concentration of short-lived intermediates.

Process Optimization: Real-time monitoring allows for the precise control of reaction conditions to maximize yield and minimize byproduct formation.

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Structural Elucidation of Complex Adducts

While standard one-dimensional ¹H and ¹³C NMR are fundamental for basic structural characterization, the elucidation of complex adducts derived from this compound often requires more sophisticated, multi-dimensional NMR techniques. These advanced methods provide detailed information about the connectivity and spatial relationships between atoms within a molecule. numberanalytics.comipb.ptresearchgate.net

Two-dimensional (2D) NMR experiments are particularly crucial for untangling complex spin systems and establishing the complete structure of novel reaction products. Key techniques include:

Correlation Spectroscopy (COSY): Identifies scalar couplings between protons, typically those on adjacent carbon atoms. This helps to establish proton-proton connectivity within a molecule. ipb.pt

Heteronuclear Single Quantum Coherence (HSQC): Correlates protons directly to the carbons they are attached to, providing a map of C-H single bonds. ipb.pt

Heteronuclear Multiple Bond Correlation (HMBC): Reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is invaluable for connecting different fragments of a molecule and for assigning quaternary carbons. researchgate.net

Nuclear Overhauser Effect Spectroscopy (NOESY): Detects through-space interactions between protons that are in close proximity, regardless of whether they are bonded. This is essential for determining the stereochemistry and conformation of molecules. numberanalytics.comipb.pt

For example, in a reaction where this compound forms a complex polycyclic adduct, a combination of these techniques would be employed. COSY would help trace the proton networks in different parts of the molecule. HSQC would assign the protons to their respective carbons. HMBC would then be used to piece together the molecular skeleton by identifying long-range H-C correlations, for instance, from the methoxy (B1213986) protons to the carbonyl carbon. Finally, NOESY experiments would provide crucial information on the relative stereochemistry of the newly formed stereocenters by observing which protons are spatially close to each other. ipb.pt

High-Resolution Mass Spectrometry (HRMS) for Mechanistic Pathway Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of reactants, products, and even transient intermediates in a reaction pathway. Unlike low-resolution mass spectrometry, HRMS provides highly accurate mass measurements (typically to within a few parts per million), which allows for the unambiguous determination of a molecule's elemental formula.

In the context of studying reactions involving this compound, HRMS can be used to:

Confirm Product Identity: By obtaining a high-resolution mass spectrum of the purified product, its elemental composition can be determined and compared with the expected formula.

Identify Intermediates: By carefully analyzing the mass spectra of the reaction mixture at different time points, it may be possible to detect and identify the mass of transient intermediates. This information is critical for supporting or refuting a proposed reaction mechanism. For instance, in a proposed radical-mediated reaction, HRMS could be used to detect the mass of a key radical adduct trapped by a radical scavenger. acs.org

Elucidate Fragmentation Pathways: Tandem mass spectrometry (MS/MS) experiments on an HRMS instrument can be used to fragment a selected ion and analyze its fragment ions. The fragmentation pattern provides valuable structural information that can help to distinguish between isomers and confirm the connectivity of atoms within the molecule.

The use of HRMS, often coupled with a chromatographic separation technique like HPLC or GC (see section 5.5), provides a powerful platform for mechanistic investigation, offering a high degree of confidence in the identification of species involved in a chemical transformation.

X-ray Crystallography for Crystalline Derivatives and Reaction Product Confirmation

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of crystalline compounds. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the precise arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and stereochemistry.

For reactions involving this compound that yield a solid, crystalline product, X-ray crystallography provides definitive proof of its structure. This is particularly important when complex, multi-cyclic products with multiple stereocenters are formed, where spectroscopic methods alone may not be sufficient for a complete and unambiguous structural assignment.

The table below presents crystallographic data for several derivatives of methyl benzoate (B1203000), illustrating the type of information that can be obtained from X-ray crystallographic studies.

| Compound Name | Formula | Crystal System | Space Group | Key Structural Features |

| Methyl 2-(2,2-dicyano-1-methylethenyl)benzoate crystallography.net | C₁₃H₁₀N₂O₂ | Monoclinic | P 1 21/c 1 | Atropisomerism studied. crystallography.net |

| 2-(2,2-Dicyano-1-methylethenyl)benzoic acid ugr.es | C₁₂H₈N₂O₂ | Orthorhombic | P 21 21 21 | Solid-state NMR and X-ray crystallography used for study. ugr.es |

| Methyl 2-(1H-naphtho[1,8-de] mt.comnumberanalytics.comsielc.comdiazaborinin-2(3H-yl))benzoate researchgate.net | C₁₈H₁₅BN₂O₂ | Monoclinic | C2/c | N/A researchgate.net |

| Methyl 2-hydroxy-4-(2-hydroxy-4-methoxy-3,6-dimethylbenzoyloxy)-3,6-dimethylbenzoate (Barbatin) wikipedia.org | C₁₉H₂₀O₇ | Triclinic | P1 | Two phenyl rings bridged by an ester group, inclined at 106.1°. wikipedia.org |

This technique is not only crucial for final product confirmation but can also be used to study the structure of stable intermediates if they can be crystallized. The resulting structural data provides invaluable insights into the reaction mechanism and the stereochemical course of the transformation.

Chromatographic Methods for Reaction Purity and Yield Analysis (e.g., GC, HPLC)

Chromatographic techniques are essential for both qualitative and quantitative analysis of reaction mixtures involving this compound. They are routinely used to assess the purity of the starting materials and products, and to determine the yield of a reaction.

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds like this compound and many of its derivatives. nih.govresearchgate.net When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC can provide both quantitative and qualitative information.

Purity Analysis: A GC chromatogram can reveal the presence of impurities in a sample, which appear as separate peaks from the main product peak. The area of each peak is proportional to the concentration of the corresponding component.

Yield Calculation: By using an internal standard, the exact amount of product formed in a reaction can be quantified. nih.gov For example, a known amount of an internal standard is added to the reaction mixture, and the peak area of the product is compared to the peak area of the internal standard. This allows for the calculation of the reaction yield, even if the product is not isolated. youtube.com

High-Performance Liquid Chromatography (HPLC) is a versatile technique that can be used to analyze a wider range of compounds, including those that are not volatile or are thermally sensitive. sielc.comresearchgate.net

Reaction Monitoring: HPLC can be used to monitor the progress of a reaction by taking aliquots from the reaction mixture at different times and analyzing them. This allows for the determination of the optimal reaction time.

Purity and Yield Determination: Similar to GC, HPLC can be used to assess the purity of a product and to determine the reaction yield using an internal or external standard. wikipedia.org Reverse-phase HPLC is a common mode used for the separation of benzoate derivatives. sielc.comresearchgate.net

Computational and Theoretical Studies on Methyl 2 Dimethoxymethyl Benzoate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

DFT calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. uwlax.edu The difference between these energies, the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap generally suggests higher reactivity. mdpi.com For instance, DFT studies on methyl benzoate (B1203000) have been used to calculate its HOMO-LUMO energy gap, providing insights into its charge transfer properties. nih.gov

Another valuable output from DFT calculations is the Molecular Electrostatic Potential (MEP). The MEP map illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. inchem.org For Methyl 2-(dimethoxymethyl)benzoate, an MEP analysis would likely show negative potential around the oxygen atoms of the ester and acetal (B89532) groups, indicating these as sites for electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms. Such analyses are instrumental in predicting how the molecule will interact with other reagents. mdpi.com

Although no specific data exists for this compound, the table below illustrates typical electronic properties that can be calculated using DFT, based on a study of the related molecule, methyl benzoate. nih.gov

| Calculated Property | Value (for Methyl Benzoate) | Significance for Reactivity Analysis |

| HOMO Energy | - | Indicates electron-donating capability. |

| LUMO Energy | - | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 6.331 eV nih.gov | Correlates with chemical reactivity and stability. mdpi.com |

| Dipole Moment | 0.3818 Debye nih.gov | Measures the overall polarity of the molecule. |

No specific DFT data for this compound was found in the reviewed literature. The values presented are for the related compound methyl benzoate.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) is a computational method for analyzing the physical movements of atoms and molecules. mdpi.com The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system. For a flexible molecule like this compound, which has several rotatable bonds, MD simulations are an ideal tool for exploring its conformational landscape.

A typical MD simulation for this compound would involve placing it in a simulated environment, such as a solvent box of water or an organic solvent, and then calculating the forces between the atoms and their consequent motions over time. These simulations can reveal the preferred three-dimensional arrangements (conformers) of the molecule and the energy barriers between them. The acetal group, in particular, introduces additional degrees of freedom, and MD simulations could elucidate the rotational dynamics around the C-C and C-O bonds connecting it to the benzene (B151609) ring.

The results of an MD simulation can be analyzed to generate data such as Ramachandran plots for dihedral angles, the radius of gyration to assess the molecule's compactness, and radial distribution functions to understand its interactions with the solvent. While no specific MD simulation studies on this compound for conformational analysis have been reported, studies on similar substituted benzenes have successfully used these techniques to determine preferred conformations.

The following table outlines the key parameters that would be investigated in a hypothetical MD simulation of this compound.

| Parameter to Analyze | Information Gained |

| Dihedral Angle Distribution | Preferred rotational states of the dimethoxymethyl and methyl ester groups. |

| Potential Energy Surface | Identification of low-energy (stable) and high-energy (transient) conformations. |

| Radius of Gyration | Overall shape and size fluctuations of the molecule over time. |

| Solvent Accessible Surface Area | Exposure of different parts of the molecule to the solvent, affecting reactivity. |

Quantitative Structure-Activity Relationships (QSAR) in Reaction Design

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or a physical property, such as reaction yield or rate. In the context of reaction design, QSAR can be a powerful tool for predicting the outcome of a reaction based on the structural and physicochemical properties of the reactants.

To develop a QSAR model for a reaction involving this compound, one would first need a dataset of similar reactions with known yields or rates. For example, a series of substituted benzoates could be reacted under specific conditions, and their yields recorded. Then, for each reactant, a set of molecular descriptors would be calculated. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). nih.gov

Using statistical methods like multiple linear regression or machine learning algorithms, a mathematical equation is derived that correlates the descriptors with the observed reaction yields. This equation can then be used to predict the yield for a new reaction with a reactant like this compound, even before the experiment is performed.

While no specific QSAR models for the reaction design of this compound have been published, the methodology is widely applied in organic chemistry. For instance, QSAR studies on eugenyl benzoate derivatives have successfully correlated their cytotoxic activity with descriptors like logP and molar refractivity. nih.gov

A hypothetical QSAR study for a reaction involving this compound would involve the steps outlined in the table below.

| Step | Description | Example Descriptors for this compound |

| Data Collection | Gather a set of related reactions with measured yields. | A series of hydrolysis reactions of different substituted methyl benzoates. |

| Descriptor Calculation | Compute various molecular descriptors for each reactant. | Steric (e.g., molar volume), Electronic (e.g., HOMO/LUMO energies), Topological (e.g., connectivity indices). |

| Model Building | Use statistical methods to create a predictive equation. | Multiple Linear Regression (MLR), Partial Least Squares (PLS). |

| Model Validation | Test the model's predictive power on a separate set of data. | Internal (cross-validation) and external validation sets. |

Prediction of Spectroscopic Signatures

Computational chemistry offers powerful methods for predicting the spectroscopic signatures of molecules, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). These predictions can aid in the identification and characterization of compounds.

NMR Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often in conjunction with DFT. While predicted spectra for this compound are not directly available, data for the related compound, methyl benzoate, can be found in databases like the Human Metabolome Database. nih.gov For this compound, one would expect additional signals in the ¹H NMR spectrum corresponding to the methoxy (B1213986) protons and the methine proton of the acetal group. Similarly, the ¹³C NMR spectrum would show characteristic peaks for the methoxy carbons and the acetal carbon.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated by computing the vibrational frequencies of a molecule. These calculations can help in assigning the absorption bands in an experimental spectrum to specific vibrational modes, such as C=O stretching, C-O stretching, and aromatic C-H bending. For this compound, the predicted IR spectrum would be expected to show a strong absorption band for the ester carbonyl group and characteristic bands for the C-O bonds of the ester and acetal functionalities.

Mass Spectrometry (MS): While predicting a full mass spectrum is complex, computational methods can help in predicting the fragmentation patterns of a molecule under electron ionization. For this compound, likely fragmentation pathways would involve the loss of a methoxy group from the acetal, loss of the methoxy group from the ester, and cleavage of the entire dimethoxymethyl group.

The table below shows predicted ¹H NMR data for methyl benzoate as an example of the type of information that can be generated computationally.

| Proton | Predicted Chemical Shift (ppm) for Methyl Benzoate nih.gov | Expected Shift in this compound |

| Ortho-protons | 7.95 | Would be absent and replaced by the dimethoxymethyl group. |

| Meta-protons | 7.45 | Would be present with a potentially different chemical shift due to the ortho substituent. |

| Para-proton | 7.55 | Would be present with a potentially different chemical shift. |

| Methyl-protons | 3.85 | Would be present. |

| Acetal Methine Proton | - | A new singlet would appear. |

| Acetal Methoxy Protons | - | A new singlet (integrating to 6H) would appear. |

Predicted data for this compound is not available in the reviewed literature. The table illustrates predicted data for a related compound and hypothesizes the expected differences.

Virtual Screening and Reaction Prediction Methodologies

Virtual Screening: This computational technique is widely used in drug discovery to search large libraries of virtual compounds to identify those most likely to bind to a drug target, typically a protein or enzyme. This compound can serve as a valuable building block in the creation of such virtual libraries. Its structure, featuring a protected aldehyde and an ester, allows for a wide range of virtual chemical modifications. For example, the ester could be virtually hydrolyzed and coupled with a library of amines to create a large set of amides. The acetal could be deprotected to the aldehyde, which could then be used in virtual reactions like reductive amination or the Wittig reaction to generate further diversity. These large, computationally generated libraries can then be "screened" against a biological target using molecular docking simulations to prioritize which compounds to synthesize and test in the lab.

Reaction Prediction: Computational methodologies are increasingly being used to predict the outcome of chemical reactions, including the major products and their yields. These methods can range from quantum mechanical calculations of reaction pathways to machine learning models trained on large datasets of known reactions. For a molecule like this compound, reaction prediction algorithms could be used to explore its reactivity under various conditions. For instance, a model could predict the feasibility and potential byproducts of a Grignard reaction with the ester group or a transacetalization reaction. These predictions can help chemists to design more efficient synthetic routes and avoid unfavorable reaction conditions. While specific applications of these methodologies to this compound are not documented, its versatile structure makes it an interesting candidate for such computational studies.

The table below outlines how this compound could be utilized in these computational methodologies.

| Methodology | Application to this compound |

| Virtual Screening | Use as a scaffold to generate a virtual library of diverse compounds for screening against a biological target. |

| Reaction Prediction | Predict the products, yields, and optimal conditions for various chemical transformations of the ester and acetal functional groups. |

| Combinatorial Library Design | Design of a combinatorial library where the benzoate core is decorated with various substituents at the ester and acetal positions. |

Derivatization and Functionalization of Methyl 2 Dimethoxymethyl Benzoate

Strategic Modifications for Enhanced Reactivity and Selectivity

The primary strategic modification inherent to Methyl 2-(dimethoxymethyl)benzoate is the protection of an ortho-formyl group as a dimethoxy acetal (B89532). This strategy is crucial for preventing the aldehyde from undergoing unwanted reactions while other parts of the molecule are being modified. The acetal is stable under neutral and basic conditions but can be readily hydrolyzed with aqueous acid to liberate the highly reactive aldehyde. This deprotection dramatically enhances the molecule's reactivity, opening pathways to a host of subsequent transformations such as Wittig reactions, reductive aminations, and cyanohydrin formations, thereby increasing its synthetic value.

Another key strategic consideration is the electronic influence of the two substituents on the aromatic ring. The methyl ester group is a deactivating, meta-directing group for electrophilic aromatic substitution, while the dimethoxymethyl group is an activating, ortho, para-directing group. This push-pull relationship can be exploited to control the regioselectivity of various reactions.

Synthesis of Novel Functionalized Derivatives

The synthesis of novel derivatives from this compound can be achieved through various reactions that introduce new functional groups onto the aromatic ring or modify the existing ones. For example, the acetal can be hydrolyzed to an aldehyde, which can then be reacted with various nucleophiles. One such pathway involves the reaction with hydrazines to form hydrazones. While specific examples for this compound are not prevalent, analogous transformations with similar aromatic aldehydes are common. For instance, arylhydrazines react with aromatic aldehydes, often in a water/dichloromethane solvent system, to yield the corresponding hydrazone derivatives. nih.gov This type of reaction demonstrates how the latent aldehyde functionality can be used to synthesize complex nitrogen-containing heterocyclic precursors.

Furthermore, the ester group can be converted into other functionalities. For instance, reduction of the ester using a strong reducing agent like Lithium Aluminum Hydride would yield the corresponding primary alcohol, (2-(dimethoxymethyl)phenyl)methanol. This transformation introduces a new reactive site for further derivatization, such as etherification or oxidation.

Palladium-Catalyzed Cross-Coupling Reactions and Analogues

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. While this compound itself is not typically a direct partner in cross-coupling, it can be readily converted into a suitable substrate. For these reactions to occur, the aromatic ring usually needs a halide or triflate leaving group. Through electrophilic halogenation, a bromo or iodo group can be installed on the aromatic ring, creating a molecule like Methyl 4-bromo-2-(dimethoxymethyl)benzoate. This halogenated derivative can then participate in a variety of palladium-catalyzed reactions.

The general mechanism for these couplings, such as the Suzuki or Stille reactions, involves a three-step catalytic cycle. youtube.com

Oxidative Addition: The palladium(0) catalyst inserts into the aryl-halide bond, forming a palladium(II) species.

Transmetalation: A nucleophilic organometallic reagent (e.g., an organoboron compound in Suzuki coupling) transfers its organic group to the palladium(II) complex. youtube.comuwindsor.ca

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the palladium(0) catalyst and forming the new C-C bond. youtube.com

2-Trimethylsilylthiazoles, for instance, have been shown to be effective partners in direct palladium-catalyzed cross-coupling reactions with aromatic triflates without requiring a fluoride (B91410) anion source. clockss.org This highlights the potential for derivatized analogues of this compound to participate in advanced coupling chemistries.

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Coupling Reaction | Typical Organometallic Reagent | Bond Formed |

|---|---|---|

| Suzuki Coupling | Organoboron compound (R-B(OR)₂) | C-C |

| Stille Coupling | Organotin compound (R-SnR'₃) | C-C |

| Heck Reaction | Alkene | C-C |

| Sonogashira Coupling | Terminal Alkyne | C-C (sp²-sp) |

| Negishi Coupling | Organozinc compound (R-ZnX) | C-C |

Electrophilic Aromatic Substitution Reactions

The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution (EAS). The outcome of these reactions is directed by the two existing substituents. The methyl ester (-COOCH₃) is a deactivating group that directs incoming electrophiles to the meta position (position 5). Conversely, the dimethoxymethyl group [-CH(OCH₃)₂] is an activating group that directs to the ortho and para positions (positions 3 and 5).

The directing effects are therefore cooperative towards position 5 and competitive for position 3. The strongest activating group typically governs the substitution pattern, suggesting that substitution would likely occur at positions 3 and 5.

A classic example of EAS is nitration. The nitration of the closely related methyl benzoate (B1203000), using a mixture of concentrated nitric acid and sulfuric acid, yields primarily methyl 3-nitrobenzoate. youtube.comchegg.comyoutube.comquizlet.com This occurs because the ester group is meta-directing. quizlet.com For this compound, the presence of the activating ortho, para-directing dimethoxymethyl group would likely lead to a mixture of products, with substitution at position 5 being highly favored due to the combined directing influence of both groups.

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent Group | Type | Activating/Deactivating | Directing Effect |

|---|---|---|---|

| -COOCH₃ | Methyl Ester | Deactivating | Meta |

| -CH(OCH₃)₂ | Dimethoxy Acetal | Activating | Ortho, Para |

Nucleophilic Reactions at the Carbonyl Center

The ester functionality in this compound is a key site for nucleophilic attack. The electrophilic carbonyl carbon can react with a wide range of nucleophiles, leading to substitution or addition products. These reactions typically proceed through a tetrahedral intermediate.

Common nucleophilic reactions at the ester carbonyl include:

Saponification: Hydrolysis with a base (e.g., NaOH) followed by acidic workup yields 2-(dimethoxymethyl)benzoic acid.

Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst produces a different ester.

Amidation: Reaction with ammonia (B1221849) or a primary/secondary amine can form the corresponding amide, although this often requires harsh conditions or activation of the ester.

Grignard Reaction: Reaction with excess Grignard reagent (e.g., methylmagnesium bromide) results in the addition of two alkyl groups and the formation of a tertiary alcohol after protonation. youtube.com The reaction proceeds via a ketone intermediate which is more reactive than the starting ester. youtube.com

Reduction: Treatment with strong reducing agents like lithium aluminum hydride (LiAlH₄) reduces the ester to a primary alcohol, (2-(dimethoxymethyl)phenyl)methanol. youtube.com

Radical Reactions and Photochemical Transformations

The structure of this compound offers sites for radical reactions. The methine C-H bond of the dimethoxymethyl group is a potential site for radical abstraction, similar to a benzylic position. Radical initiators like N-bromosuccinimide (NBS) in the presence of light or a radical initiator (e.g., BPO) could potentially lead to bromination at this position. A similar transformation has been reported for 4-cyano-3-methyl-benzoic acid methyl ester, where the methyl group is brominated using NBS and BPO. nih.gov

Photochemical transformations of the related methyl benzoate have been shown to undergo hydrogen abstraction and [2+2] cycloaddition reactions with olefins. rsc.org These reactions are believed to proceed through the excited singlet states of the ester. rsc.org This suggests that under photochemical conditions, this compound could potentially engage in similar cycloadditions or intermolecular hydrogen abstraction, offering pathways to complex cyclic and ketone structures.

Interdisciplinary Research Applications and Emerging Trends

Integration in Supramolecular Chemistry Architectures

The precise, three-dimensional arrangement of molecules into larger, functional structures is the focus of supramolecular chemistry. Benzoate (B1203000) derivatives are frequently employed as foundational components in the design of these architectures due to their defined geometry and potential for non-covalent interactions.

The structure of Methyl 2-(dimethoxymethyl)benzoate makes it a promising candidate for constructing complex supramolecular assemblies. Its rigid phenyl ring and ester group can participate in stacking and hydrogen bonding interactions, guiding the self-assembly process. Researchers have demonstrated that tapered molecules based on benzoate derivatives can self-assemble into highly ordered columnar structures, mimicking complex biological systems like the Tobacco Mosaic Virus. psu.edu The dimethoxymethyl group, while primarily a protective moiety, plays a crucial role by allowing chemists to build an initial framework and then, at a desired stage, unmask the aldehyde. This newly revealed functional group can then be used to form covalent bonds or new intermolecular interactions, effectively "stitching" the assembled structure into a more robust or functional final form.

Potential in Catalysis Development (e.g., as a ligand component precursor)

The development of new catalytic systems is a cornerstone of efficient and selective chemical synthesis. This compound is an important precursor in the creation of custom ligands for metal-based catalysts. Schiff base ligands, known for their versatility in coordinating with a wide range of metal ions, are readily synthesized through the condensation of an aldehyde and a primary amine. scirp.org

The synthetic utility of this compound lies in its role as a protected aldehyde. The synthesis pathway involves:

Deprotection: The dimethoxymethyl acetal (B89532) is hydrolyzed under acidic conditions to yield Methyl 2-formylbenzoate (B1231588).

Condensation: The resulting aldehyde is reacted with a selected primary amine to form a Schiff base (or imine, C=N bond). orientjchem.org

The final molecule, containing both the newly formed imine and the original methyl ester group, can act as a bidentate ligand. These two points of attachment can coordinate with a metal center (e.g., Copper(II), Cobalt(II)), creating a stable metal complex. orientjchem.orgmdpi.com Such complexes are widely investigated for their catalytic activity in various organic transformations. mdpi.com The ability to easily synthesize a library of ligands by varying the amine component makes this a powerful strategy for catalyst discovery and optimization. scirp.org

| Stage | Description | Key Functional Group |

| Precursor | This compound is used as a stable, protected starting material. | Acetal [-CH(OCH₃)₂] |

| Deprotection | Acid-catalyzed hydrolysis reveals the aldehyde functionality. | Aldehyde (-CHO) |

| Ligand Formation | Condensation with a primary amine (R-NH₂) forms the Schiff base. | Imine (-CH=N-R) |

| Complexation | The Schiff base ligand coordinates with a metal ion to form a catalyst. | Metal-Ligand Complex |

Role in Flow Chemistry Reactors and Automation

Flow chemistry, where reactions are performed in continuous streams within tubes or microreactors, offers significant advantages over traditional batch processing, including enhanced safety, superior heat transfer, and precise control over reaction parameters. nih.govlabunlimited.com This technology is particularly well-suited for multi-step syntheses where intermediates are generated and consumed in a sequential manner, a concept known as "telescoping". acs.orgrsc.org

This compound is an ideal substrate for such advanced, automated processes. The use of a protecting group is a common strategy in complex syntheses to prevent a reactive functional group from undergoing unwanted side reactions. utdallas.edu In a flow system, the stability of the acetal group in this compound allows other chemical transformations to occur elsewhere on the molecule in an initial reactor loop. The output stream can then be mixed with an acidic stream to trigger the deprotection, instantly generating the reactive aldehyde. This new stream can be directed immediately into a second reactor to perform a subsequent reaction, such as the Schiff base formation mentioned previously. rsc.org This approach offers several benefits:

Enhanced Safety: Hazardous or unstable intermediates are generated in small quantities and consumed immediately, minimizing risk. nih.govmt.com

Increased Efficiency: It eliminates the need for workup and isolation of intermediates, saving time and resources. acs.org

Automation: The entire multi-step sequence can be automated, leading to high reproducibility and throughput. labunlimited.com

Sustainable Chemistry Initiatives and Eco-Friendly Processes

The principles of green chemistry provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. edu.krdsigmaaldrich.com The use of this compound can be evaluated against these principles, revealing a nuanced profile with both benefits and drawbacks.

A key conflict arises with Principle #8: Reduce Derivatives . The use of a protecting group, by definition, involves additional steps for its installation and removal, which generates waste and consumes reagents. nih.govgctlc.org

However, its application aligns well with several other core principles:

Principle #9: Catalysis: As a precursor to Schiff base ligands, the compound facilitates the use of catalytic reagents, which are superior to stoichiometric ones because they are used in small amounts and can be recycled, increasing efficiency and reducing waste. edu.krdpsu.edu

Principle #5: Safer Solvents and Auxiliaries: The protection reaction to form the acetal typically uses methanol (B129727), which is considered a preferable and relatively benign solvent. sigmaaldrich.com

| Green Chemistry Principle | Application of this compound |

| 8. Reduce Derivatives | Conflict: The use of a protecting group adds steps (protection/deprotection). nih.gov |

| 9. Catalysis | Alignment: Serves as a precursor for highly efficient metal catalysts. edu.krdpsu.edu |

| 1. Prevent Waste | Alignment: Can increase overall yield and reduce purification waste by preventing side reactions. edu.krd |

| 5. Safer Solvents | Alignment: The synthesis of the acetal often involves greener solvents like methanol. sigmaaldrich.com |

Advanced Materials Science Applications (e.g., functionalized polymers)

In materials science, there is a continuous search for monomers and functionalization agents that can impart specific properties to polymers and other materials. Benzaldehyde (B42025) derivatives are valuable in this context because the aldehyde group serves as a versatile reactive handle for modification. acs.orgresearchgate.net

This compound, after deprotection to its aldehyde form, is a powerful tool for creating advanced functional materials. nih.gov For instance, researchers have developed methods to create polymer vesicles and other nanostructures containing benzaldehyde functionalities, which can then be used for cross-linking or attaching other molecules like fluorescent dyes. nih.govnih.gov

Potential applications include:

Polymer Functionalization: Polymers containing primary amine groups can be reacted with the deprotected Methyl 2-formylbenzoate to graft the molecule onto the polymer backbone as a pendant group, altering the material's properties. scielo.br

Copolymer Synthesis: It can be used as a comonomer in polymerization reactions with other monomers, directly incorporating its structure and functionality into the main polymer chain. acs.orgresearchgate.net

Degradable Networks: The resulting functionalized polymers can be designed to be degradable, for example, by creating cross-linked networks that break down under specific triggers like changes in pH. acs.org

The dual functionality of the ester and the latent aldehyde makes this compound a highly adaptable building block for the next generation of smart and functional materials.

Q & A

Basic: What synthetic strategies are recommended for preparing Methyl 2-(dimethoxymethyl)benzoate?

Answer:

The synthesis of methyl benzoate derivatives typically involves esterification of substituted benzoic acids or functional group modifications. For this compound:

- Step 1: Start with 2-(hydroxymethyl)benzoic acid. Protect the hydroxyl group via acetal formation using trimethyl orthoformate in methanol, yielding the dimethoxymethyl substituent .

- Step 2: Esterify the carboxylic acid using methanol and a catalytic acid (e.g., H₂SO₄) under reflux .

- Validation: Monitor reaction progress via TLC or HPLC. Confirm purity using NMR (¹H/¹³C) and mass spectrometry.

Table 1: Key Synthetic Intermediates and Conditions

| Step | Reagent/Condition | Purpose |

|---|---|---|

| 1 | Trimethyl orthoformate, MeOH | Acetal protection of hydroxyl |

| 2 | H₂SO₄, MeOH, reflux | Esterification of carboxylic acid |

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

- Spectroscopy:

- Mass Spectrometry: ESI-MS or GC-MS to verify molecular ion ([M+H]⁺ expected at m/z 239.1) .

Basic: What safety protocols are essential for handling this compound?

Answer:

- Hazard Mitigation: Use fume hoods, gloves, and eye protection. The compound may hydrolyze to release methanol, requiring strict ventilation .

- Exposure Response: Immediate rinsing with water for skin/eye contact. Avoid inhalation; use NIOSH-approved respirators if aerosol formation is possible .

Advanced: How can computational modeling predict reactivity of the dimethoxymethyl group?

Answer:

- Database Tools: Use PISTACHIO or REAXYS to predict hydrolysis pathways or nucleophilic substitution reactions. The dimethoxymethyl group’s acetal structure is prone to acid-catalyzed cleavage .

- DFT Calculations: Optimize geometry using Gaussian or ORCA to assess steric/electronic effects. For example, calculate activation energy for hydrolysis to guide solvent selection .

Table 2: Predicted Reactivity Under Acidic Conditions

| Condition | Reaction Pathway | Predicted Product |

|---|---|---|

| H₂O, H⁺ | Acetal hydrolysis | 2-(Hydroxymethyl)benzoic acid |

| MeOH, H⁺ | Transesterification | Methyl ester retention |

Advanced: How to resolve crystallographic data contradictions during structure determination?

Answer:

- Refinement Software: Use SHELXL for small-molecule refinement. If electron density maps show ambiguity (e.g., disordered dimethoxymethyl groups):

- Validation: Cross-check with spectroscopic data (NMR/IR) to confirm bond lengths and angles .

Advanced: What strategies address discrepancies in biological activity data for methyl benzoate derivatives?

Answer:

- Meta-Analysis: Compare bioactivity datasets (e.g., antimicrobial assays) from PubChem or ChEMBL. For example, conflicting MIC values may arise from:

- Dose-Response Validation: Repeat assays with standardized protocols (CLSI guidelines) and include positive controls .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.